molecular formula C13H20INO3 B13741331 (2-(1,4-Benzodioxan-5-yloxy)ethyl)trimethylammonium iodide CAS No. 2906-82-3

(2-(1,4-Benzodioxan-5-yloxy)ethyl)trimethylammonium iodide

Cat. No.: B13741331
CAS No.: 2906-82-3
M. Wt: 365.21 g/mol
InChI Key: XQFWDVPAERWMBA-UHFFFAOYSA-M
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Description

(2-(1,4-Benzodioxan-5-yloxy)ethyl)trimethylammonium iodide is a chemical compound that features a benzodioxane moiety linked to an ethyl trimethylammonium iodide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(1,4-Benzodioxan-5-yloxy)ethyl)trimethylammonium iodide typically involves the reaction of 1,4-benzodioxane with an appropriate ethylating agent, followed by quaternization with trimethylamine and subsequent iodination. The reaction conditions often include:

    Solvent: Common solvents include acetonitrile or ethanol.

    Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Catalysts such as potassium carbonate may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(2-(1,4-Benzodioxan-5-yloxy)ethyl)trimethylammonium iodide can undergo various chemical reactions, including:

    Oxidation: The benzodioxane moiety can be oxidized under specific conditions.

    Reduction: Reduction reactions can target the quaternary ammonium group.

    Substitution: Nucleophilic substitution reactions can occur at the ethyl trimethylammonium iodide group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as sodium azide or thiolates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzodioxane derivatives with additional oxygen functionalities, while substitution reactions can introduce various functional groups at the ethyl trimethylammonium iodide site.

Scientific Research Applications

(2-(1,4-Benzodioxan-5-yloxy)ethyl)trimethylammonium iodide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2-(1,4-Benzodioxan-5-yloxy)ethyl)trimethylammonium iodide involves its interaction with specific molecular targets and pathways. The benzodioxane moiety can interact with biological receptors, while the quaternary ammonium group can influence membrane permeability and ion transport. These interactions can lead to various biological effects, including antimicrobial activity and modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (2-(Methacryloyloxy)ethyl)trimethylammonium iodide: Similar in structure but with a methacryloyloxy group instead of a benzodioxane moiety.

    (2-(Acryloyloxy)ethyl)trimethylammonium chloride: Contains an acryloyloxy group and chloride instead of iodide.

    (2-(Hydroxyethyl)trimethylammonium iodide): Features a hydroxyethyl group instead of a benzodioxane moiety.

Uniqueness

(2-(1,4-Benzodioxan-5-yloxy)ethyl)trimethylammonium iodide is unique due to the presence of the benzodioxane moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.

Properties

CAS No.

2906-82-3

Molecular Formula

C13H20INO3

Molecular Weight

365.21 g/mol

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-5-yloxy)ethyl-trimethylazanium;iodide

InChI

InChI=1S/C13H20NO3.HI/c1-14(2,3)7-8-15-11-5-4-6-12-13(11)17-10-9-16-12;/h4-6H,7-10H2,1-3H3;1H/q+1;/p-1

InChI Key

XQFWDVPAERWMBA-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CCOC1=CC=CC2=C1OCCO2.[I-]

Origin of Product

United States

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